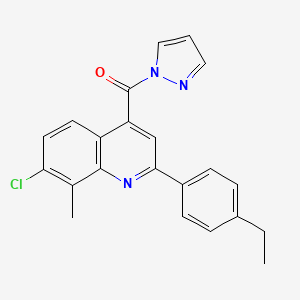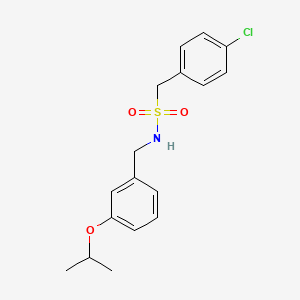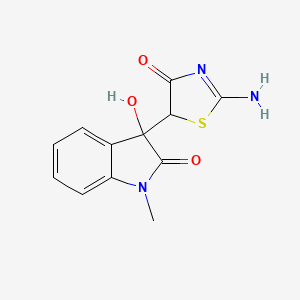![molecular formula C12H14N2O2S B4689779 1-[(4-isopropylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B4689779.png)
1-[(4-isopropylphenyl)sulfonyl]-1H-pyrazole
Übersicht
Beschreibung
1-[(4-isopropylphenyl)sulfonyl]-1H-pyrazole, also known as PIP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. PIP is a sulfonylpyrazole derivative that has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. In
Wissenschaftliche Forschungsanwendungen
1-[(4-isopropylphenyl)sulfonyl]-1H-pyrazole has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. This compound has been shown to possess anti-tumor properties by inhibiting the growth and proliferation of cancer cells. Additionally, this compound has been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. This makes this compound a potential candidate for the development of anti-cancer drugs.
This compound has also been studied for its anti-inflammatory properties. Inflammation is a natural response of the body to injury or infection, but chronic inflammation can lead to a variety of diseases, including arthritis, diabetes, and cardiovascular disease. This compound has been shown to inhibit the production of inflammatory cytokines, which are proteins that play a key role in the inflammatory response. This makes this compound a potential candidate for the development of anti-inflammatory drugs.
Wirkmechanismus
The mechanism of action of 1-[(4-isopropylphenyl)sulfonyl]-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cells. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. Additionally, this compound has been shown to inhibit the activation of AKT, a protein that is involved in cell survival and proliferation. By inhibiting these pathways, this compound can prevent the growth and proliferation of cancer cells and reduce inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit angiogenesis. In vivo studies have shown that this compound can reduce tumor growth in animal models of cancer. Additionally, this compound has been shown to have a low toxicity profile, indicating that it may be a safe and effective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[(4-isopropylphenyl)sulfonyl]-1H-pyrazole is its relatively simple synthesis method. This makes it easy to obtain and study in a laboratory setting. Additionally, this compound has been shown to have a low toxicity profile, which makes it a safe compound to work with.
One of the limitations of this compound is its limited solubility in water. This can make it difficult to administer in vivo and may limit its potential therapeutic applications. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 1-[(4-isopropylphenyl)sulfonyl]-1H-pyrazole. One area of research is the development of more effective synthesis methods for this compound. This could involve modifying the chemical structure of this compound to improve its solubility and bioavailability.
Another area of research is the optimization of this compound's therapeutic potential. This could involve studying the mechanism of action of this compound in more detail and identifying new targets for its anti-tumor and anti-inflammatory properties.
Finally, research could be conducted to investigate the potential use of this compound in combination with other drugs. This could involve studying the synergistic effects of this compound with other anti-cancer or anti-inflammatory drugs, which could lead to the development of more effective therapies.
Eigenschaften
IUPAC Name |
1-(4-propan-2-ylphenyl)sulfonylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-10(2)11-4-6-12(7-5-11)17(15,16)14-9-3-8-13-14/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDLZXCNYXNCOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4689696.png)
![1-({1-[(3-phenylpropyl)sulfonyl]-4-piperidinyl}carbonyl)-4-piperidinecarboxamide](/img/structure/B4689700.png)


![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4689722.png)
![1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4689733.png)

![6-{[(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4689737.png)

![2-chloro-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B4689765.png)
![5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde N-phenylthiosemicarbazone](/img/structure/B4689778.png)
![2-methyl-5-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-2H-1,2,6-thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B4689783.png)

![2-({5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4689798.png)